Home > Products > Screening Compounds P25665 > Deutetrabenazine metabolite M4
Deutetrabenazine metabolite M4 - 1688661-95-1

Deutetrabenazine metabolite M4

Catalog Number: EVT-267083
CAS Number: 1688661-95-1
Molecular Formula: C19H21D6NO4
Molecular Weight: 339.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deutetrabenazine metabolite M4, The precise mechanism by which Deutetrabenazine (deutetrabenazine) exerts its anti-chorea effects is unknown but is believed to be related to its effect as a reversible depletor of monoamines (such as dopamine, serotonin, norepinephrine, and histamine) from nerve terminals. The major circulating metabolites (α-dihydrotetrabenazine [HTBZ] and β-HTBZ) of deutetrabenazine, are reversible inhibitors of VMAT2, resulting in decreased uptake of monoamines into synaptic vesicles and depletion of monoamine stores.
Overview

Deutetrabenazine metabolite M4, also known as monohydroxy SD-809, is a minor active metabolite derived from deutetrabenazine, which is a deuterated form of tetrabenazine. Deutetrabenazine is primarily used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia. The pharmacokinetic profile of deutetrabenazine has been enhanced through deuteration, which slows the metabolism of its active metabolites, leading to improved therapeutic outcomes and reduced dosing frequency compared to its predecessor, tetrabenazine. M4 constitutes approximately 5.1% to 6.6% of total drug-related material in plasma after administration of deutetrabenazine .

Source and Classification

M4 is classified as a minor metabolite of deutetrabenazine, which itself is classified as a central nervous system agent and a vesicular monoamine transporter 2 inhibitor. The primary source of information regarding M4 comes from pharmacokinetic studies that assess its formation and activity following the administration of deutetrabenazine. The metabolic pathway of deutetrabenazine closely mirrors that of tetrabenazine, with no new metabolites formed beyond those already identified in the metabolism of tetrabenazine .

Synthesis Analysis

The synthesis of deutetrabenazine involves the strategic substitution of hydrogen atoms in tetrabenazine with deuterium atoms. This process enhances the stability and pharmacokinetic properties of the drug. Specifically, two O-linked methyl groups in tetrabenazine are replaced by trideuteromethyl groups, resulting in a slower metabolic conversion to the active metabolites α-dihydrotetrabenazine and β-dihydrotetrabenazine . The synthesis can be summarized as follows:

  1. Starting Material: Tetrabenazine.
  2. Deuteration Process: Replacement of hydrogen atoms with deuterium at specific positions.
  3. Resulting Product: Deutetrabenazine, which undergoes metabolism to form M4.
Molecular Structure Analysis

The molecular structure of M4 (monohydroxy SD-809) can be characterized by its functional groups and stereochemistry derived from its parent compound. The structural formula includes hydroxyl functional groups resulting from hydroxylation during metabolic processes. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence and arrangement of atoms within the molecule .

Chemical Reactions Analysis

M4 is primarily formed through the metabolic hydroxylation of deutetrabenazine via cytochrome P450 enzymes, specifically CYP2D6. The reaction pathway involves:

  1. Hydroxylation: Deutetrabenazine undergoes oxidative metabolism leading to the formation of M4.
  2. Enzymatic Activity: The reaction is catalyzed by cytochrome P450 enzymes, which facilitate the introduction of hydroxyl groups into the molecular structure.

These reactions are crucial for understanding the pharmacokinetics and dynamics of M4 in clinical settings .

Mechanism of Action

The mechanism through which M4 exerts its pharmacological effects is primarily linked to its role as an inhibitor of vesicular monoamine transporter 2. This inhibition leads to reduced monoamine uptake into presynaptic neurons, thereby modulating neurotransmitter levels in the synaptic cleft. This action is significant for managing symptoms associated with movement disorders such as Huntington's disease .

Key Data

Physical and Chemical Properties Analysis

M4 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 235 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical methods such as liquid chromatography coupled with tandem mass spectrometry have been employed to assess these properties accurately .

Applications

M4's primary application lies within clinical pharmacology as part of the therapeutic regimen for managing chorea associated with Huntington's disease and tardive dyskinesia. Its role as a minor metabolite enhances the efficacy and safety profile of deutetrabenazine, making it a valuable component in treatment strategies aimed at improving patient outcomes.

Properties

CAS Number

1688661-95-1

Product Name

Deutetrabenazine metabolite M4

IUPAC Name

(3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Molecular Formula

C19H21D6NO4

Molecular Weight

339.46

InChI

InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m1/s1/i3D3,4D3

InChI Key

WSSKRNHJTRPOTQ-AINJZBCCSA-N

SMILES

CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O

Solubility

Soluble in DMSO

Synonyms

Deutetrabenazine metabolite M4; D6-tetrabenazine metabolite M4; Deuterated monohydroxy tetrabenazine; SD-1018;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.